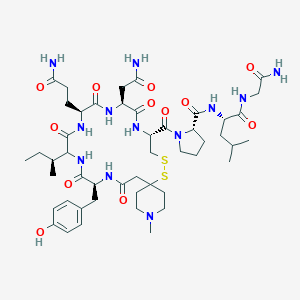
Mepaot
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mepaot is a chemical compound that has been widely used in scientific research. It is a synthetic compound that has been used to study the mechanism of action of various biological processes. In
作用機序
Mepaot is a reactive compound that can form covalent bonds with amino acid residues in proteins. It reacts with cysteine and histidine residues in proteins to form stable adducts. The formation of these adducts can lead to changes in the conformation and activity of the protein.
生化学的および生理学的効果
Mepaot has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase. Mepaot has also been shown to modulate the activity of ion channels such as the NMDA receptor. In addition, Mepaot has been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
Mepaot has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes. It is also a fluorescent probe that can be used to study the localization and trafficking of proteins in cells. However, Mepaot has some limitations. It can react with multiple amino acid residues in proteins, which can make it difficult to determine the specific site of modification. In addition, Mepaot can also react with other biomolecules such as lipids and nucleic acids, which can lead to non-specific effects.
将来の方向性
There are several future directions for the use of Mepaot in scientific research. One direction is to use Mepaot to study the mechanism of action of ion channels and receptors in more detail. Another direction is to use Mepaot to study the localization and trafficking of proteins in live cells. Additionally, Mepaot can be used to develop new drugs that target specific proteins in diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, Mepaot is a synthetic compound that has been widely used in scientific research. It has been used to study the mechanism of action of various biological processes. Mepaot has several advantages for lab experiments, but it also has some limitations. However, there are several future directions for the use of Mepaot in scientific research, which can lead to new insights into biological processes and the development of new drugs.
合成法
Mepaot is synthesized by the reaction of p-anisidine with chloroacetyl chloride. The reaction yields a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be determined by various analytical techniques such as HPLC and NMR.
科学的研究の応用
Mepaot has been widely used in scientific research to study various biological processes. It has been used to study the mechanism of action of enzymes, receptors, and ion channels. Mepaot is also used as a fluorescent probe to study the localization and trafficking of proteins in cells.
特性
CAS番号 |
113789-44-9 |
|---|---|
製品名 |
Mepaot |
分子式 |
C48H74N12O12S2 |
分子量 |
1075.3 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(10R,13S,16S,22S)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-[(2S)-butan-2-yl]-22-[(4-hydroxyphenyl)methyl]-3-methyl-12,15,18,21,24-pentaoxo-7,8-dithia-3,11,14,17,20,23-hexazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C48H74N12O12S2/c1-6-27(4)40-46(71)54-30(13-14-36(49)62)42(67)55-33(22-37(50)63)43(68)57-34(47(72)60-17-7-8-35(60)45(70)56-31(20-26(2)3)41(66)52-24-38(51)64)25-73-74-48(15-18-59(5)19-16-48)23-39(65)53-32(44(69)58-40)21-28-9-11-29(61)12-10-28/h9-12,26-27,30-35,40,61H,6-8,13-25H2,1-5H3,(H2,49,62)(H2,50,63)(H2,51,64)(H,52,66)(H,53,65)(H,54,71)(H,55,67)(H,56,70)(H,57,68)(H,58,69)/t27-,30-,31-,32-,33-,34-,35-,40?/m0/s1 |
InChIキー |
KCJUGLUYVHOSJK-DCFRFDPNSA-N |
異性体SMILES |
CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC2(CCN(CC2)C)CC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
正規SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC2(CCN(CC2)C)CC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
同義語 |
1'-(1'-methyl-4'-thiopiperidine)acetic acid oxytocin MePAOT oxytocin, 1'-(1'-methyl-4'-thiopiperidine)acetic acid- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



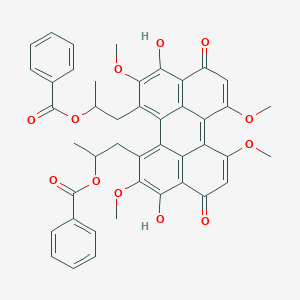

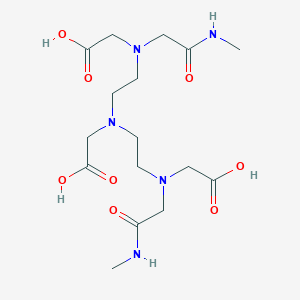
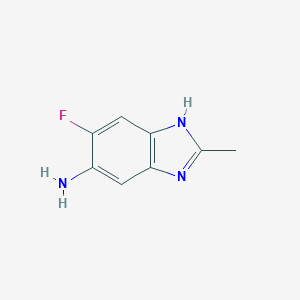
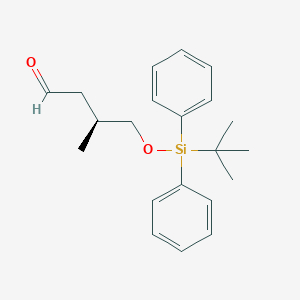
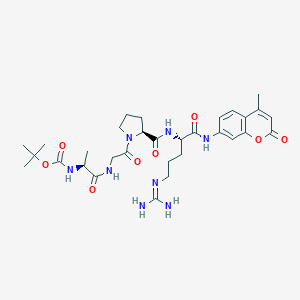
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
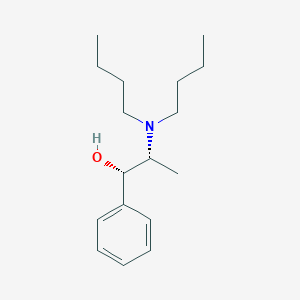
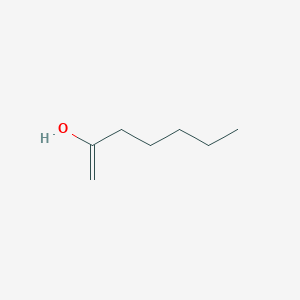
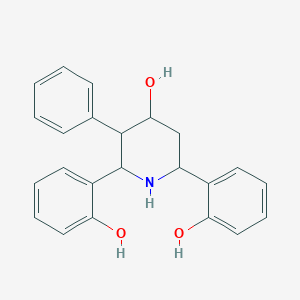
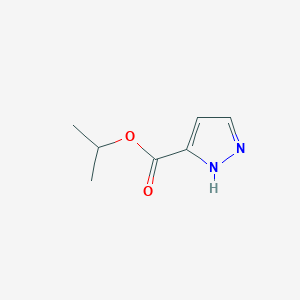
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)
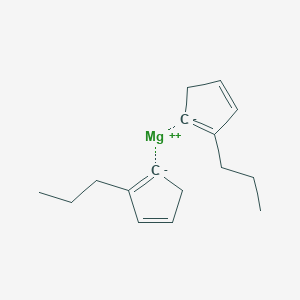
![2-{[(Propan-2-yl)oxy]methyl}piperazine](/img/structure/B40089.png)